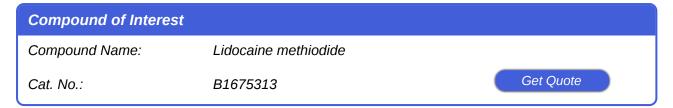


# Application Note and Protocol: Preparation of Lidocaine Methiodide Stock Solutions

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Lidocaine methiodide, also known as methyllidocaine iodide, is a quaternary ammonium derivative of the widely used local anesthetic, lidocaine.[1][2] Unlike its parent compound, which can cross cell membranes, lidocaine methiodide possesses a permanent positive charge, rendering it membrane-impermeable.[3] This property makes it an invaluable tool in neuroscience and pharmacology research, particularly for studying the intracellular mechanisms of voltage-gated sodium channel blockade.[3][4] When introduced directly into the cytoplasm of a cell, for example via a patch pipette, it allows for the precise investigation of ion channel function from the inside. This application note provides a detailed protocol for the preparation, storage, and use of lidocaine methiodide stock solutions for various experimental applications.

## **Quantitative Data Summary**

For accurate and reproducible experimental results, it is crucial to start with properly prepared and characterized stock solutions. The table below summarizes the key physical and chemical properties of **Lidocaine Methiodide**.



Property	Value	Reference(s)
Synonyms	Methyllidocaine iodide	
CAS Number	1462-71-1	-
Molecular Formula	C <sub>15</sub> H <sub>25</sub> IN <sub>2</sub> O	-
Molecular Weight	376.28 g/mol	-
Recommended Storage (Solid)	Store at -20°C for long-term storage. For short-term use, room temperature is acceptable. Keep tightly closed and dry.	
Solubility	As a quaternary ammonium salt, it is expected to be soluble in aqueous solutions (e.g., water, PBS) and polar organic solvents like DMSO. The exact maximum solubility should be confirmed empirically with the specific lot of the compound.	

## **Experimental Protocols**

# Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for experiments where an aqueous solution is required, such as in electrophysiology patch-clamp studies where the stock can be diluted directly into the intracellular pipette solution.

#### Materials:

- Lidocaine Methiodide powder
- Sterile, high-purity water (e.g., Milli-Q or equivalent) or Phosphate-Buffered Saline (PBS)



- Analytical balance
- Microcentrifuge tubes or glass vials (amber or covered in foil)
- Vortex mixer
- Pipettes and sterile filter tips
- 0.22 μm sterile syringe filter

#### Procedure:

- Safety First: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the solid compound and solvents.
- Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:
  Mass (mg) = Desired Volume (mL) x 10 mM x 376.28 ( g/mol ) / 1000 Example for 1 mL of 10 mM stock: 1 mL x 10 mM x 376.28 / 1000 = 3.76 mg
- Weighing: Carefully weigh out the calculated amount of Lidocaine Methiodide powder and place it into a sterile microcentrifuge tube or glass vial.
- Dissolution: Add the desired volume of sterile water or PBS to the vial.
- Mixing: Close the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary, but check for any signs of degradation. The solution should be clear and colorless.
- Sterilization: To ensure the sterility of the stock solution for cell-based assays, filter it through a 0.22 µm sterile syringe filter into a new sterile, light-protected vial.
- Aliquoting and Storage:
  - Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
  - Clearly label each aliquot with the compound name, concentration (10 mM), solvent (Water/PBS), and preparation date.



 Store aliquots at -20°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable.

# Protocol 2: Preparation of a High-Concentration (e.g., 50 mM) DMSO Stock Solution

For experiments requiring a higher stock concentration to minimize the final solvent concentration in the assay medium, Dimethyl Sulfoxide (DMSO) is a common choice.

#### Materials:

- Lidocaine Methiodide powder
- Anhydrous, cell-culture grade DMSO
- All other materials as listed in Protocol 1.

#### Procedure:

- Safety First: Follow all safety precautions as outlined in Protocol 1. Handle DMSO with care, as it can facilitate the absorption of substances through the skin.
- Calculate Required Mass: Use the formula from Protocol 1. Example for 1 mL of 50 mM stock: 1 mL x 50 mM x 376.28 / 1000 = 18.81 mg
- Weighing: Accurately weigh the Lidocaine Methiodide powder into a sterile vial.
- Dissolution: Add the calculated volume of anhydrous DMSO.
- Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear.
- Aliquoting and Storage:
  - Dispense into small, single-use aliquots in appropriate vials (polypropylene tubes are suitable for DMSO).
  - Label each aliquot clearly, including the solvent (DMSO).



• Store at -20°C. DMSO stocks are typically very stable when stored frozen.

Note on DMSO: DMSO may potentiate the effects of lidocaine on synaptic transmission. It is critical to run appropriate vehicle controls in all experiments to account for any effects of the solvent. The final concentration of DMSO in the experimental medium should typically be kept below 0.5%, and ideally below 0.1%.

## **Protocol 3: Preparation of Working Solutions**

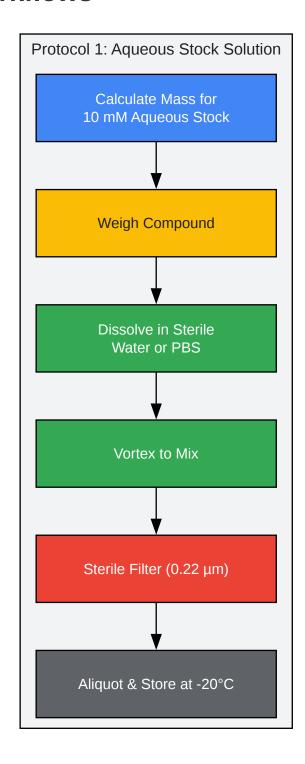
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate experimental buffer or cell culture medium.

#### Procedure:

- Thaw Stock: Thaw a single aliquot of the stock solution at room temperature.
- Calculate Dilution: Use the formula M<sub>1</sub>V<sub>1</sub> = M<sub>2</sub>V<sub>2</sub> to calculate the volume of stock solution needed.
  - M<sub>1</sub> = Concentration of the stock solution (e.g., 10 mM)
  - V<sub>1</sub> = Volume of the stock solution to be added (unknown)
  - $M_2$  = Desired final concentration in the experiment (e.g., 100  $\mu$ M)
  - V<sub>2</sub> = Final volume of the working solution
  - Example: To make 1 mL of 100 μM working solution from a 10 mM stock:
    - $(10,000 \mu M) \times V_1 = (100 \mu M) \times (1000 \mu L)$
    - $V_1 = 10 \mu L$
- Preparation: Add the calculated volume (10  $\mu$ L in the example) of the stock solution to the final volume of your experimental buffer or medium.
- Mixing: Mix thoroughly by gentle pipetting or inversion before applying to the experimental system. Prepare working solutions fresh for each experiment.



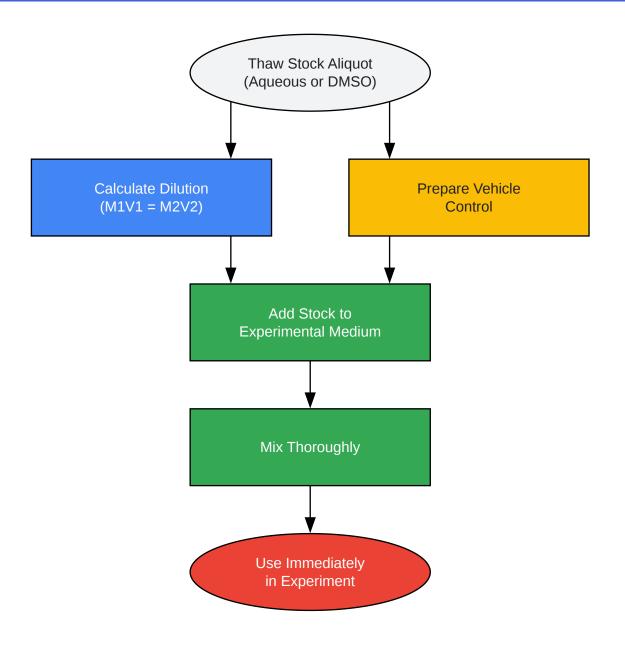
### **Visualized Workflows**



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Caption: Workflow for preparing an aqueous stock solution of **Lidocaine Methiodide**.





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Caption: General workflow for preparing working solutions from a stock solution.

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